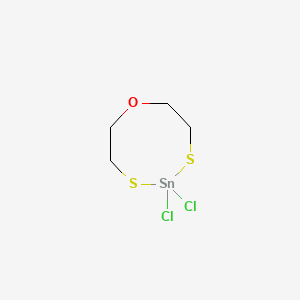
5,5-Dichloro-1,4,6,5-oxadithiastannocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloro-1,4,6,5-oxadithiastannocane: is a chemical compound with the molecular formula C_4H_8Cl_2OS_2Sn . This compound is part of the organotin family, which is known for its diverse applications in various fields, including organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-1,4,6,5-oxadithiastannocane typically involves the reaction of tin(IV) chloride with a suitable dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dichloro-1,4,6,5-oxadithiastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin compounds .
Aplicaciones Científicas De Investigación
5,5-Dichloro-1,4,6,5-oxadithiastannocane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organotin compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5,5-Dichloro-1,4,6,5-oxadithiastannocane involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to act as a versatile reagent in various chemical transformations .
Comparación Con Compuestos Similares
1,4,6,5-Oxadithiastannocane: This compound shares a similar core structure but lacks the chlorine substituents.
5,5-Dibromo-1,4,6,5-oxadithiastannocane: Similar to 5,5-Dichloro-1,4,6,5-oxadithiastannocane but with bromine atoms instead of chlorine.
Uniqueness: this compound is unique due to the presence of chlorine atoms, which can influence its reactivity and chemical properties. This makes it a valuable compound for specific applications where chlorine substituents are beneficial .
Propiedades
Número CAS |
53006-66-9 |
|---|---|
Fórmula molecular |
C4H8Cl2OS2Sn |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
5,5-dichloro-1,4,6,5-oxadithiastannocane |
InChI |
InChI=1S/C4H10OS2.2ClH.Sn/c6-3-1-5-2-4-7;;;/h6-7H,1-4H2;2*1H;/q;;;+4/p-4 |
Clave InChI |
XGEYRPRZXYGHLW-UHFFFAOYSA-J |
SMILES canónico |
C1CS[Sn](SCCO1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)

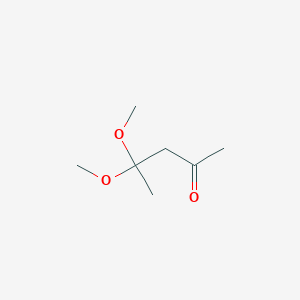
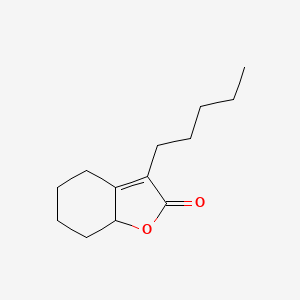
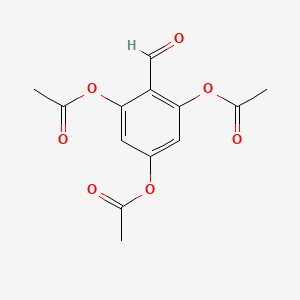
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
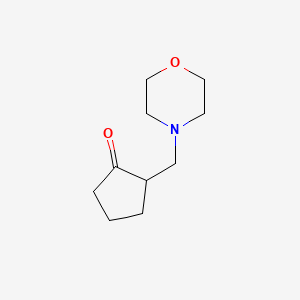
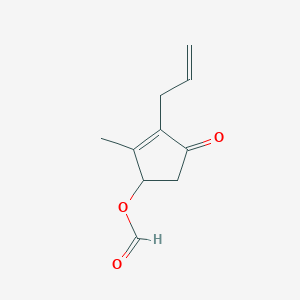
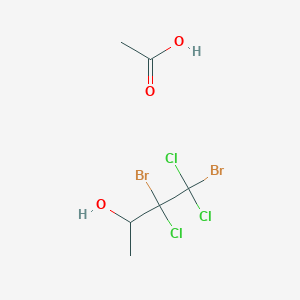
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)

